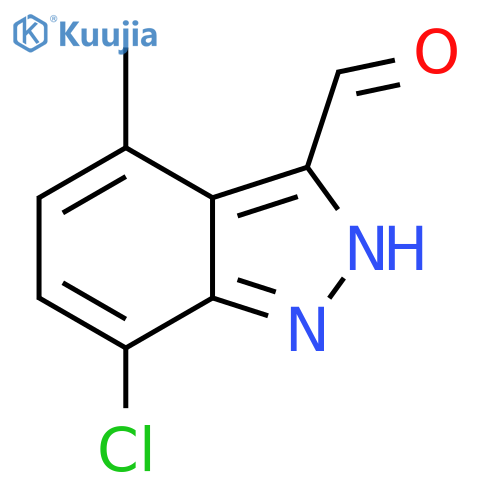Cas no 2171950-28-8 (7-chloro-4-methyl-1H-indazole-3-carbaldehyde)

2171950-28-8 structure
商品名:7-chloro-4-methyl-1H-indazole-3-carbaldehyde
7-chloro-4-methyl-1H-indazole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 7-chloro-4-methyl-1H-indazole-3-carbaldehyde
- EN300-1616836
- 2171950-28-8
-
- インチ: 1S/C9H7ClN2O/c1-5-2-3-6(10)9-8(5)7(4-13)11-12-9/h2-4H,1H3,(H,11,12)
- InChIKey: ZHABIDDULMJPCP-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C)C2=C(C=O)NN=C21
計算された属性
- せいみつぶんしりょう: 194.0246905g/mol
- どういたいしつりょう: 194.0246905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
7-chloro-4-methyl-1H-indazole-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1616836-5.0g |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 5g |
$6239.0 | 2023-06-04 | ||
| Enamine | EN300-1616836-0.1g |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 0.1g |
$1893.0 | 2023-06-04 | ||
| Enamine | EN300-1616836-2500mg |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 2500mg |
$4216.0 | 2023-09-23 | ||
| Enamine | EN300-1616836-500mg |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 500mg |
$2066.0 | 2023-09-23 | ||
| Enamine | EN300-1616836-50mg |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 50mg |
$1807.0 | 2023-09-23 | ||
| Enamine | EN300-1616836-1000mg |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 1000mg |
$2152.0 | 2023-09-23 | ||
| Enamine | EN300-1616836-0.5g |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 0.5g |
$2066.0 | 2023-06-04 | ||
| Enamine | EN300-1616836-2.5g |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 2.5g |
$4216.0 | 2023-06-04 | ||
| Enamine | EN300-1616836-0.25g |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 0.25g |
$1980.0 | 2023-06-04 | ||
| Enamine | EN300-1616836-250mg |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 250mg |
$1980.0 | 2023-09-23 |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde 関連文献
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
2171950-28-8 (7-chloro-4-methyl-1H-indazole-3-carbaldehyde) 関連製品
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
